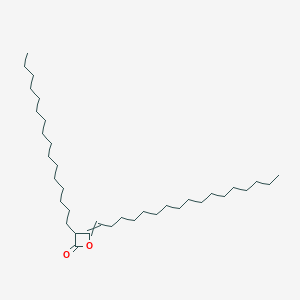
2-Oxetanone, 4-heptadecylidene-3-hexadecyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Oxetanone, 4-heptadecylidene-3-hexadecyl- involves the reaction of stearoyl chloride (CAS#: 112-76-5) with 18-pentatriacontanone (CAS#: 504-53-0) under specific conditions . The reaction typically requires a controlled environment with precise temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2-Oxetanone, 4-heptadecylidene-3-hexadecyl- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and stringent quality control measures to ensure the purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-Oxetanone, 4-heptadecylidene-3-hexadecyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated compounds or other substituted derivatives.
Aplicaciones Científicas De Investigación
2-Oxetanone, 4-heptadecylidene-3-hexadecyl- has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the fragrance and flavor industry due to its pleasant scent and flavor.
Mecanismo De Acción
The mechanism of action of 2-Oxetanone, 4-heptadecylidene-3-hexadecyl- involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Oxetanone, 4-heptadecylidene-3-hexadecyl-
- (4Z)-4-Heptadecylidene-3-hexadecyl-2-oxetanone
Uniqueness
2-Oxetanone, 4-heptadecylidene-3-hexadecyl- is unique due to its specific carbon chain length and the presence of both ketone and oxetane functional groups. This combination imparts distinct chemical and physical properties, making it valuable in various applications .
Propiedades
Número CAS |
10126-68-8 |
|---|---|
Fórmula molecular |
C36H68O2 |
Peso molecular |
532.9 g/mol |
Nombre IUPAC |
(4Z)-4-heptadecylidene-3-hexadecyloxetan-2-one |
InChI |
InChI=1S/C36H68O2/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-34(36(37)38-35)32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-34H,3-32H2,1-2H3/b35-33- |
Clave InChI |
NGDLSKPZMOTRTR-OAPYJULQSA-N |
SMILES |
CCCCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCCCC |
SMILES isomérico |
CCCCCCCCCCCCCCCC/C=C\1/C(C(=O)O1)CCCCCCCCCCCCCCCC |
SMILES canónico |
CCCCCCCCCCCCCCCCC=C1C(C(=O)O1)CCCCCCCCCCCCCCCC |
Key on ui other cas no. |
10126-68-8 |
Descripción física |
Liquid; Other Solid; Liquid, Other Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















